molecular formula C23H20O6 B3478502 benzyl 4-{[(2-methoxyphenoxy)acetyl]oxy}benzoate

benzyl 4-{[(2-methoxyphenoxy)acetyl]oxy}benzoate

Cat. No. B3478502
M. Wt: 392.4 g/mol
InChI Key: VSCDGPZBCBHESH-UHFFFAOYSA-N
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Description

Benzyl 4-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a benzoate group (a benzene ring attached to a carboxylate ester), and a methoxyphenoxy group (a benzene ring with an attached methoxy group and phenoxy group). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene), ester linkages (from the benzoate group), and ether linkages (from the methoxyphenoxy group). These structural features could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the ester, ether, and aromatic groups. For example, the ester group could undergo hydrolysis, transesterification, or other reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, the ester and ether linkages could influence its solubility in different solvents, and the size and complexity of the molecule could affect its melting point and boiling point .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical or biologically active compound, its mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study and application of this compound could be a promising area for future research. Potential areas could include exploring its synthesis in more detail, investigating its reactivity under various conditions, studying its potential biological activity, and assessing its safety and environmental impact .

properties

IUPAC Name

benzyl 4-[2-(2-methoxyphenoxy)acetyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-26-20-9-5-6-10-21(20)27-16-22(24)29-19-13-11-18(12-14-19)23(25)28-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCDGPZBCBHESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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